4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid
Description
4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid (CAS: 1121596-45-9) is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a tert-butoxycarbonyl (Boc) group at the 4-position. Its molecular formula is C₁₄H₁₆FNO₄, with a molecular weight of 324.35 g/mol . This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide synthesis and Suzuki coupling reactions, where the Boc group serves as a protective moiety for amines. It is commercially available as a solid with 98% purity and is stable under standard laboratory storage conditions .
Properties
Molecular Formula |
C12H13FO4 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
SYBVOJDCTDHDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds or nucleophiles in the presence of a catalyst.
Deprotection: TFA in dichloromethane or HCl in methanol.
Major Products:
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection: Removal of the Boc group yields 2-fluorobenzoic acid.
Scientific Research Applications
4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development due to its ability to modify biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group is removed under acidic conditions, revealing the free amine . This process is crucial in peptide synthesis and other applications where selective protection is required.
Comparison with Similar Compounds
Key Research Findings
- Biodegradation Resistance: Fluorinated benzoic acids, including 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid, exhibit environmental persistence due to fluorine's strong carbon-fluorine bonds. This contrasts with non-fluorinated analogs, which degrade more readily .
- Synthetic Utility: The Boc group in 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid facilitates multi-step syntheses, while boronic acid derivatives (e.g., 5-((Boc)aminomethyl)-2-fluorobenzeneboronic acid) enable cross-coupling reactions in drug discovery .
- Material Science Applications : Fluorination enhances dielectric properties in liquid crystals (e.g., 4-[(2,4-dimethoxybenzoyl)oxy]-2-fluorobenzoic acid) and stabilizes coordination complexes in magnetism studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
